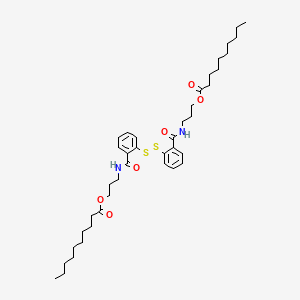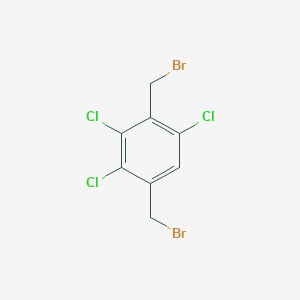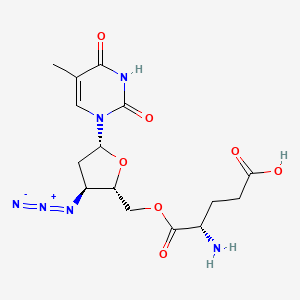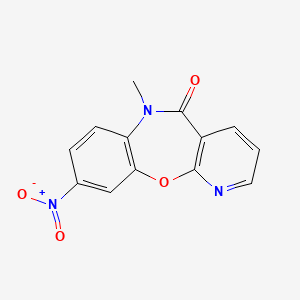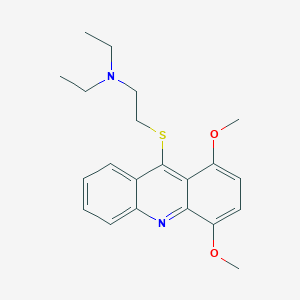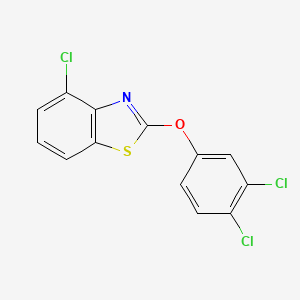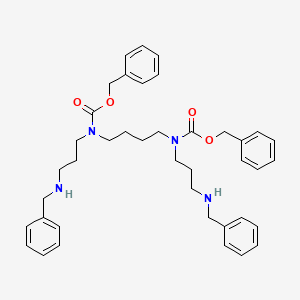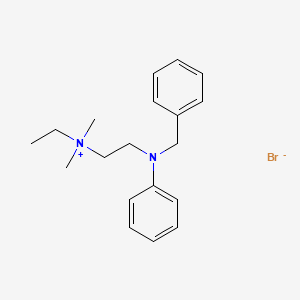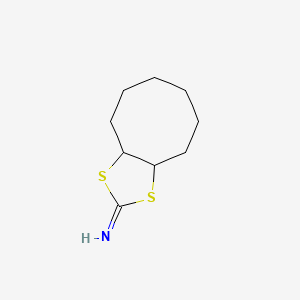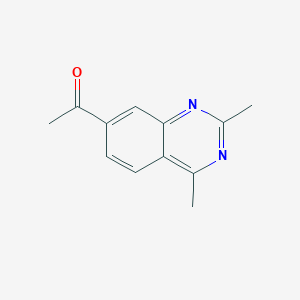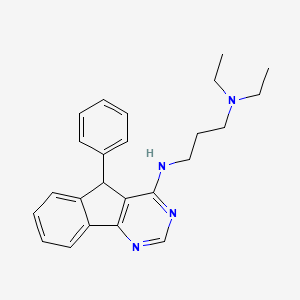
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine is a complex organic compound with a unique structure that combines elements of indeno-pyrimidine and propanediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process is efficient and can be completed in under 30 minutes using microwave irradiation . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions (SN1 and SN2) are common, with reagents such as alkyl halides and nucleophiles.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, SN2 reactions may require polar aprotic solvents like dimethyl sulfoxide (DMSO) to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism by which N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application and the biological system involved .
類似化合物との比較
Similar Compounds
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
- Isoindolines-1,3-diones
- Various indole derivatives
Uniqueness
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine stands out due to its unique structural combination of indeno-pyrimidine and propanediamine, which imparts distinct chemical and biological properties .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
特性
CAS番号 |
28858-08-4 |
|---|---|
分子式 |
C24H28N4 |
分子量 |
372.5 g/mol |
IUPAC名 |
N',N'-diethyl-N-(5-phenyl-5H-indeno[1,2-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C24H28N4/c1-3-28(4-2)16-10-15-25-24-22-21(18-11-6-5-7-12-18)19-13-8-9-14-20(19)23(22)26-17-27-24/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,26,27) |
InChIキー |
JMYXGRPOCSHCQW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=NC=NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


